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molecular formula C11H21NO4 B8664867 Tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No. B8664867
M. Wt: 231.29 g/mol
InChI Key: FGGZZBDJYMUXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06906067B2

Procedure details

The benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester (217.00 mg, 0.68 mmol) was taken up in ethyl acetate in a Paar vessel. The solution was flushed with argon and Pd/C (100 mg) was added to the vessel. The argon atmosphere was replaced by hydrogen at 50 psi. The vessel was shaken for 12 h. The hydrogen atmosphere was replaced by argon and the solution was filtered through a celite pad. The pad was washed twice with ethyl acetate. The solvent was removed under reduced pressure. The product was used without further purification. Yield 148.35 mg. 1H NMR (CDCl3, 300 MHz): δ 1.42 (s, 9H), 1.80-2.10 (m, 2H), 3.05 (bs, 1H), 3.30 (s, 3H), 3.34-3.50 (m, 3H), 4.00 (bs, 1H), 4.33-4.40 (m, 1H).
Name
benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1(OCC1C=CC=CC=1)[CH2:13][O:14][CH3:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(OCC)(=[O:26])C>>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([OH:26])[CH2:10][CH:9]1[CH2:13][O:14][CH3:15])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester
Quantity
217 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)(COC)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The vessel was shaken for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was flushed with argon and Pd/C (100 mg)
ADDITION
Type
ADDITION
Details
was added to the vessel
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a celite pad
WASH
Type
WASH
Details
The pad was washed twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)O)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06906067B2

Procedure details

The benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester (217.00 mg, 0.68 mmol) was taken up in ethyl acetate in a Paar vessel. The solution was flushed with argon and Pd/C (100 mg) was added to the vessel. The argon atmosphere was replaced by hydrogen at 50 psi. The vessel was shaken for 12 h. The hydrogen atmosphere was replaced by argon and the solution was filtered through a celite pad. The pad was washed twice with ethyl acetate. The solvent was removed under reduced pressure. The product was used without further purification. Yield 148.35 mg. 1H NMR (CDCl3, 300 MHz): δ 1.42 (s, 9H), 1.80-2.10 (m, 2H), 3.05 (bs, 1H), 3.30 (s, 3H), 3.34-3.50 (m, 3H), 4.00 (bs, 1H), 4.33-4.40 (m, 1H).
Name
benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1(OCC1C=CC=CC=1)[CH2:13][O:14][CH3:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(OCC)(=[O:26])C>>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([OH:26])[CH2:10][CH:9]1[CH2:13][O:14][CH3:15])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester
Quantity
217 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)(COC)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The vessel was shaken for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was flushed with argon and Pd/C (100 mg)
ADDITION
Type
ADDITION
Details
was added to the vessel
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a celite pad
WASH
Type
WASH
Details
The pad was washed twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)O)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06906067B2

Procedure details

The benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester (217.00 mg, 0.68 mmol) was taken up in ethyl acetate in a Paar vessel. The solution was flushed with argon and Pd/C (100 mg) was added to the vessel. The argon atmosphere was replaced by hydrogen at 50 psi. The vessel was shaken for 12 h. The hydrogen atmosphere was replaced by argon and the solution was filtered through a celite pad. The pad was washed twice with ethyl acetate. The solvent was removed under reduced pressure. The product was used without further purification. Yield 148.35 mg. 1H NMR (CDCl3, 300 MHz): δ 1.42 (s, 9H), 1.80-2.10 (m, 2H), 3.05 (bs, 1H), 3.30 (s, 3H), 3.34-3.50 (m, 3H), 4.00 (bs, 1H), 4.33-4.40 (m, 1H).
Name
benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1(OCC1C=CC=CC=1)[CH2:13][O:14][CH3:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(OCC)(=[O:26])C>>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([OH:26])[CH2:10][CH:9]1[CH2:13][O:14][CH3:15])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester
Quantity
217 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)(COC)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The vessel was shaken for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was flushed with argon and Pd/C (100 mg)
ADDITION
Type
ADDITION
Details
was added to the vessel
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a celite pad
WASH
Type
WASH
Details
The pad was washed twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)O)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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